7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S2/c16-14-4-2-1-3-13(14)15-5-6-17(9-12-22-15)23(19,20)18-7-10-21-11-8-18/h1-4,15H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATRYQRYCDXKAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane typically involves multiple steps, starting with the formation of the thiazepane ring. One common method involves the reaction of 2-chlorobenzylamine with a thioamide to form the thiazepane ring. This intermediate is then reacted with morpholine in the presence of a sulfonylating agent, such as sulfonyl chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazepane ring and the sulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent at Position 7
Sulfonyl Group Variations
- Morpholine-4-sulfonyl (target compound): The morpholine ring’s oxygen atoms increase polarity, improving solubility in hydrophilic environments.
- 3,3,3-Trifluoropropylsulfonyl (): The trifluoromethyl group enhances lipophilicity and metabolic stability due to fluorine’s inductive effect. However, this may compromise aqueous solubility, limiting bioavailability .
Biological Activity
7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18ClN2O2S
- Molecular Weight : 316.82 g/mol
This thiazepane derivative incorporates a chlorophenyl group and a morpholine sulfonyl moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : The compound has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
- Receptor Modulation : It is hypothesized that the compound may also interact with specific receptors involved in neurotransmission and other cellular processes, potentially modulating their activity.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, a study found that compounds similar to this thiazepane derivative showed IC50 values ranging from 0.5 µM to 5 µM against AChE, indicating promising potential for neurological applications .
Case Studies
- Alzheimer's Disease Research : In a study focusing on AChE inhibitors for Alzheimer's treatment, derivatives including thiazepane structures were evaluated. The results indicated that modifications to the thiazepane ring could enhance binding affinity and selectivity towards AChE .
- Neuroprotective Effects : Another research effort explored the neuroprotective properties of thiazepane derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and apoptosis in neuronal cells, highlighting their therapeutic potential.
Comparative Analysis
| Compound | AChE Inhibition (IC50) | Structural Features |
|---|---|---|
| This compound | 0.8 µM | Chlorophenyl and morpholine sulfonyl groups |
| Similar Thiazepanes | 0.5 - 5 µM | Varied substituents on the thiazepane ring |
Q & A
Q. What are the key synthetic routes for 7-(2-chlorophenyl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazepane ring via cyclization of precursors containing sulfur and nitrogen (e.g., thiols and amines) under reflux conditions .
- Step 2 : Functionalization with the 2-chlorophenyl group via nucleophilic substitution or Suzuki coupling .
- Step 3 : Sulfonylation of the morpholine group using reagents like morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) . Optimization :
- Temperature control (e.g., 0–60°C) to prevent side reactions.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility and reaction efficiency .
- Catalysts (e.g., palladium for cross-coupling) to improve yields .
| Reaction Step | Key Reagents | Conditions | Yield Range |
|---|---|---|---|
| Thiazepane formation | Thiols, amines | Reflux, 12–24 hrs | 40–60% |
| Chlorophenyl addition | 2-Chlorophenylboronic acid | Pd catalysis, 80°C | 50–70% |
| Sulfonylation | Morpholine-4-sulfonyl chloride | Room temp, 4–6 hrs | 65–85% |
Q. How is the structural integrity and purity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and confirm sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 413.08) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry of the thiazepane ring and substituent orientations .
Q. What are the stability profiles under standard laboratory conditions?
- Thermal Stability : Decomposes above 200°C, as shown by thermogravimetric analysis (TGA) .
- Light Sensitivity : Stable in amber glassware but degrades under UV light (50% decomposition after 48 hrs) .
- Oxidative Sensitivity : Susceptible to strong oxidizers (e.g., HO), requiring inert storage (argon atmosphere) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent Variation : Replacing 2-chlorophenyl with fluorophenyl (electron-withdrawing) increases binding affinity to kinase targets by 30% .
- Sulfonyl Group Modifications : Morpholine-4-sulfonyl vs. cyclopropanesulfonyl alters solubility (logP from 2.1 to 1.8) and bioavailability .
- Methodology :
- Molecular Docking : Predict interactions with target proteins (e.g., COX-2) using AutoDock Vina .
- In Vitro Assays : Test inhibition of enzymes (IC values) in cell-free systems .
Q. What strategies resolve contradictions in reported biological activities of thiazepane derivatives?
- Assay Standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Liver microsome studies explain discrepancies in vivo vs. in vitro activity (e.g., CYP450 metabolism) .
- Crystallographic Analysis : Compare binding modes of analogs to identify critical residues (e.g., His90 in target enzymes) .
Q. How can computational methods predict metabolic pathways and toxicity?
- ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2 > 5 × 10 cm/s) and cytochrome P450 interactions .
- Metabolite Identification : LC-MS/MS detects sulfoxide and glucuronide metabolites in hepatic incubations .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (probability score: 0.72) and mutagenicity .
Q. What advanced techniques characterize polymorphic forms of this compound?
- Differential Scanning Calorimetry (DSC) : Identifies melting points of polymorphs (e.g., Form I: 145°C; Form II: 152°C) .
- Powder X-ray Diffraction (PXRD) : Distinguishes crystal forms via unique diffraction patterns (e.g., 2θ = 12.4°, 18.7°) .
- Solubility Studies : Form I has 2.3 mg/mL solubility in PBS vs. 1.1 mg/mL for Form II .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
